![molecular formula C18H29N3O3 B5502156 (3R*,4R*)-3-methyl-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5502156.png)
(3R*,4R*)-3-methyl-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of compounds that are typically synthesized for exploring their potential in various applications, mainly in medicinal chemistry and pharmaceuticals. It features a complex structure with multiple functional groups, such as pyrazole, piperidine, and tetrahydropyran.
Synthesis Analysis
One-step synthesis methods involving the condensation of 4-piperidinones, 5-pyrazolones, and malononitrile have been described, which are likely relevant to the synthesis of the compound (Shestopalov et al., 2002). These methods emphasize convenience and efficiency in synthesizing complex structures similar to the target compound.
Molecular Structure Analysis
The molecular structure of this compound is likely to exhibit interesting features due to its multiple functional groups. The pyrazole and piperidine rings, for instance, may contribute to the overall conformation and chemical behavior of the molecule. While specific analyses of this compound's molecular structure are not detailed in the available literature, related compounds show diverse molecular geometries and interactions (Nadendla et al., 2014).
Chemical Reactions and Properties
Complex compounds with similar structures have been studied for their chemical reactivity, particularly their interactions in various chemical environments. For instance, compounds with piperidine and pyrazole components are involved in various synthetic pathways and can exhibit a range of chemical behaviors depending on the surrounding functional groups (Connor et al., 1984).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
One-Step Synthesis of Substituted Compounds
A method for the one-step synthesis of substituted compounds similar to the one of interest has been described, highlighting the efficiency of three-component condensation reactions in creating complex structures, which could be applicable for synthesizing the compound (A. M. Shestopalov et al., 2002).
Synthesis of Functionalized Compounds
Another study focused on the synthesis of functionalized compounds, showcasing the versatility of such chemical frameworks in drug design and development, which may reflect on the applications of "(3R*,4R*)-3-methyl-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol" (R. Mekheimer et al., 1997).
Therapeutic Applications and Pharmacokinetics
Cancer Research
Compounds with structures bearing resemblance to the compound of interest have been evaluated for their potential in treating cancer, underscoring the significance of such molecules in the development of new therapeutic agents (ロバート ヘンリー,ジェームズ, 2006).
Pharmacokinetic Modeling
A study on pharmacokinetic modeling of a compound with a similar structure indicated its metabolization into different metabolites in humans, providing insights into how such compounds are processed in the body and their potential implications for drug development (R. S. Obach et al., 2018).
Eigenschaften
IUPAC Name |
1-[(3R,4R)-4-hydroxy-3-methyl-4-(oxan-4-yl)piperidin-1-yl]-3-(1-methylpyrazol-4-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3/c1-14-12-21(17(22)4-3-15-11-19-20(2)13-15)8-7-18(14,23)16-5-9-24-10-6-16/h11,13-14,16,23H,3-10,12H2,1-2H3/t14-,18+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQIIAJUQGYMFB-KDOFPFPSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C2CCOCC2)O)C(=O)CCC3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C2CCOCC2)O)C(=O)CCC3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-3-methyl-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.